1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group and a carbohydrazide moiety attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the 4-Methylbenzyl Group: The pyrazole intermediate is then subjected to alkylation with 4-methylbenzyl halides under basic conditions to introduce the 4-methylbenzyl group.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the alkylated pyrazole with hydrazine hydrate to form the carbohydrazide moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Modulating Signaling Pathways: It can affect various cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the methyl group on the pyrazole ring.
5-Methyl-1H-pyrazole-3-carbohydrazide: Similar structure but lacks the 4-methylbenzyl group.
1-(4-Methylbenzyl)-5-methyl-1H-pyrazole: Similar structure but lacks the carbohydrazide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H16N4O/c1-9-3-5-11(6-4-9)8-17-10(2)7-12(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |
InChI Key |
XEEYAICXDOCSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NN)C |
Origin of Product |
United States |
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